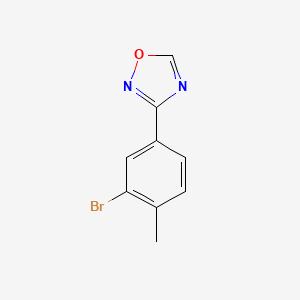
(2S)-2-amino-4-methyl-N-phenylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-4-methyl-N-phenylpentanamide: is an organic compound with a chiral center at the second carbon atom. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both an amine group and an amide group in its structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-4-methyl-N-phenylpentanamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate chiral amine. This can be achieved through asymmetric synthesis or by resolution of racemic mixtures.
Amidation Reaction: The chiral amine is then reacted with a suitable carboxylic acid derivative, such as an acid chloride or an ester, to form the amide bond. This reaction is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or using a catalytic amount of a base such as triethylamine.
Purification: The crude product is purified by recrystallization or chromatography to obtain the desired this compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Amidation: Utilizing continuous flow reactors to carry out the amidation reaction efficiently.
Optimization of Reaction Conditions: Employing high-throughput screening to optimize reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and minimize by-products.
Automated Purification: Using automated chromatography systems for the purification process to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The amine group in (2S)-2-amino-4-methyl-N-phenylpentanamide can undergo oxidation to form the corresponding imine or nitrile under appropriate conditions.
Reduction: The amide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation Products: Imines or nitriles.
Reduction Products: Primary amines.
Substitution Products: Halogenated or alkoxylated derivatives.
Applications De Recherche Scientifique
Chemistry:
Intermediate in Synthesis: (2S)-2-amino-4-methyl-N-phenylpentanamide is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibitors: This compound can be used to design enzyme inhibitors due to its ability to interact with active sites of enzymes through its amine and amide groups.
Medicine:
Drug Development: It serves as a building block for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Industry:
Polymer Production: It can be used in the production of specialty polymers and resins due to its amide functionality.
Mécanisme D'action
The mechanism by which (2S)-2-amino-4-methyl-N-phenylpentanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, while the amide group can participate in hydrogen bonding and dipole-dipole interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
(2S)-2-amino-4-methylpentanamide: Lacks the phenyl group, making it less hydrophobic and potentially less effective in interacting with hydrophobic pockets in enzymes or receptors.
(2S)-2-amino-4-phenylbutanamide: Has a shorter carbon chain, which may affect its binding affinity and specificity.
(2S)-2-amino-4-methyl-N-benzylpentanamide: Contains a benzyl group instead of a phenyl group, which may alter its steric and electronic properties.
Uniqueness:
- The presence of both the methyl and phenyl groups in (2S)-2-amino-4-methyl-N-phenylpentanamide provides a unique combination of hydrophobic and electronic properties, making it a versatile compound for various applications in chemistry, biology, and medicine.
Propriétés
Numéro CAS |
147485-04-9 |
|---|---|
Formule moléculaire |
C12H18N2O |
Poids moléculaire |
206.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



